Glucagon-Rezeptor-Antagonisten-4

Übersicht

Beschreibung

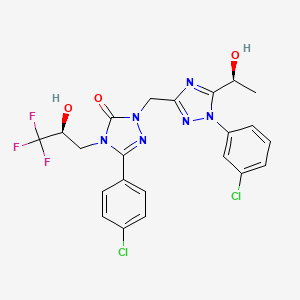

Glucagon receptor antagonists-4 (GRA-4) is a highly potent, non-peptide, and orally active glucagon receptor antagonist . It is primarily used in the study for type 2 diabetes mellitus (T2DM) . Glucagon is a 29-amino acid peptide hormone that stimulates glycogenolysis and gluconeogenesis, and thus acts in opposition to the glucose-lowering effects of insulin .

Synthesis Analysis

A novel series of 4-methyl substituted pyrazole derivatives were designed, synthesized, and biologically evaluated as potent glucagon receptor (GCGR) antagonists . The compounds showed high GCGR binding .

Chemical Reactions Analysis

Single-molecule analysis reveals that a glucagon-bound extracellular domain of the glucagon receptor is dynamic . Both apo-GCGR and glucagon-bound GCGRs show reversible opening and closing of the ECD with respect to the seven-transmembrane (7TM) domain .

Physical And Chemical Properties Analysis

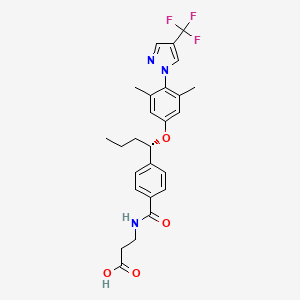

The molecular weight of GRA-4 is 503.5 g/mol . The IUPAC name is 3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid .

Wissenschaftliche Forschungsanwendungen

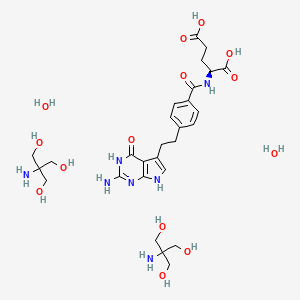

Diabetesmanagement

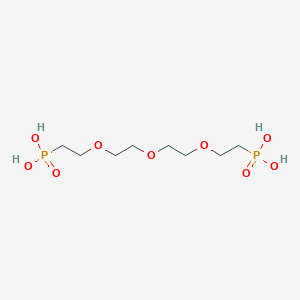

Glucagon-Rezeptor-Antagonisten-4 spielen eine bedeutende Rolle im Diabetesmanagement, indem sie die Auswirkungen von Glucagon modulieren, das für die Blutzuckerregulation entscheidend ist. Durch die Hemmung von Glucagon-Rezeptoren tragen diese Antagonisten dazu bei, die hepatische Glukoneogenese zu reduzieren, die bei Typ-2-Diabetes oft erhöht ist. Dies führt zu einer verbesserten Blutzuckerkontrolle und kann eine wertvolle Ergänzung des therapeutischen Arsenals gegen Diabetes sein {svg_1}.

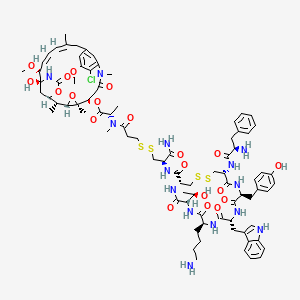

Gewichtsmanagement

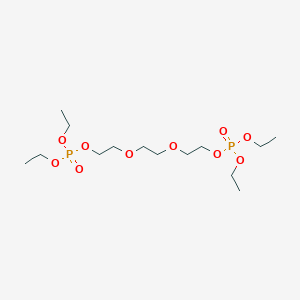

Forschungsergebnisse deuten darauf hin, dass Glucagon-Rezeptor-Antagonisten das Körpergewicht beeinflussen können. Die Antagonisierung von Glucagon-Rezeptoren kann den Energiestoffwechsel und die Appetitkontrolle verändern, was zu potenziellen Anwendungen im Gewichtsmanagement und bei der Behandlung von Fettleibigkeit führt. Klinische Studien untersuchen die Wirksamkeit dieser Verbindungen bei der Reduzierung des Körpergewichts und der Kontrolle von fettleibigkeitsbedingten Komplikationen {svg_2}.

Lipidstoffwechsel

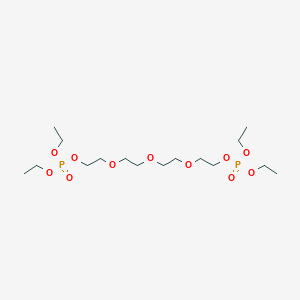

This compound wurden mit Auswirkungen auf den Lipidstoffwechsel in Verbindung gebracht. Studien deuten darauf hin, dass diese Antagonisten zu Dyslipidämie und erhöhtem Lebergehalt an Fett führen können. Das Verständnis dieser Auswirkungen ist entscheidend für die Entwicklung von Behandlungen für Lipidstörungen und die Vorbeugung von Herz-Kreislauf-Erkrankungen, die mit Dyslipidämie verbunden sind {svg_3}.

Aminosäurestoffwechsel

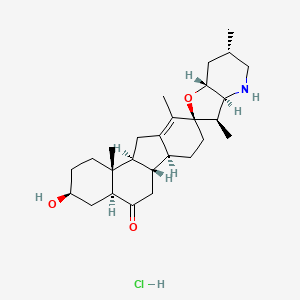

Die Rolle von Glucagon im Aminosäurestoffwechsel ist gut dokumentiert, insbesondere durch die Harnstoffsynthese. This compound könnten verwendet werden, um die Auswirkungen von Glucagon auf den Aminosäurestoffwechsel zu untersuchen und Einblicke in Stoffwechselerkrankungen zu gewinnen, bei denen das Aminosäuregleichgewicht gestört ist {svg_4}.

Lebererkrankungen

This compound werden auf ihre potenzielle Rolle bei der Behandlung von Lebererkrankungen untersucht. Durch die Modulation der Glucagon-Signalgebung könnten diese Verbindungen neue therapeutische Strategien für Erkrankungen wie nicht-alkoholische Fettlebererkrankung (NAFLD) und Fettleber bieten {svg_5}.

Herz-Kreislauf-Gesundheit

Neue Forschungsergebnisse deuten darauf hin, dass this compound Auswirkungen auf die Herz-Kreislauf-Gesundheit haben könnten. Durch die Beeinflussung des Lipid- und Glukosestoffwechsels könnten diese Antagonisten bei der Bewältigung von Risikofaktoren für Herz-Kreislauf-Erkrankungen wie Arteriosklerose und Bluthochdruck helfen {svg_6}.

Krebsforschung

This compound können Anwendungen in der Krebsforschung haben, insbesondere in Bezug auf Glucagonome und andere Tumoren, die Glucagon-Signalwege betreffen. Die Untersuchung dieser Antagonisten könnte zu neuen Ansätzen in der Krebstherapie führen, insbesondere bei Tumoren, die auf Veränderungen der Glucagon-Aktivität ansprechen {svg_7}.

Metabolisches Syndrom

Das metabolische Syndrom umfasst eine Reihe von Erkrankungen, darunter Insulinresistenz, Bluthochdruck und Dyslipidämie. This compound könnten eine wichtige Rolle bei der Erforschung und Behandlung des metabolischen Syndroms spielen, indem sie die zugrunde liegenden Mechanismen angreifen, die zu dieser komplexen Erkrankung beitragen {svg_8}.

Safety and Hazards

In a phase 2 study, volagidemab, an antagonistic monoclonal glucagon receptor (GCGR) antibody, was evaluated for safety and efficacy as an adjunct to insulin therapy in adults with T1D . Increases in serum transaminases, fasting glucagon, and total fasting glucagon-like peptide-1 (GLP-1) were observed; levels returned to baseline after drug washout . No increase in hypoglycemia was observed with volagidemab therapy .

Zukünftige Richtungen

The observed reduction in HbA1c and tolerable safety profile provide a rationale for further randomized studies to define the long-term efficacy and safety of volagidemab in patients with T1D . Therapeutic strategies might involve treatment of diabetic individuals with a combination of glucagon receptor antagonists and small molecules that target alpha cells and suppress the expression of the transcription factor Arx, and/or increase the expression of Pax4 .

Eigenschaften

IUPAC Name |

3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDYYOQKQCCSDP-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1393124-08-7 | |

| Record name | PF-06291874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393124087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06291874 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06291874 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGY4I8F278 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

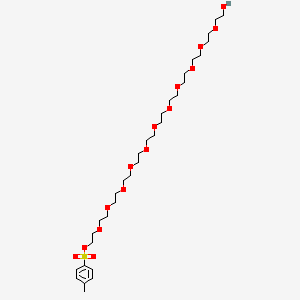

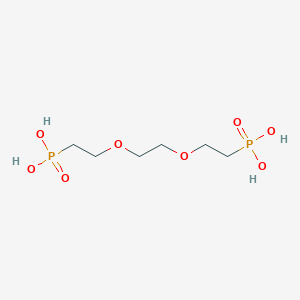

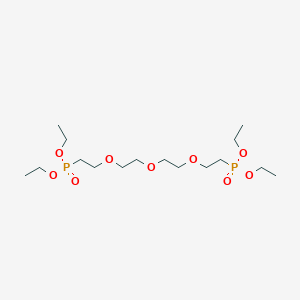

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.